4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid
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Overview
Description
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is an anthracene derivative with two benzoic acid groups attached to the 9,10-positions of the anthracene ring via ethene linkers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the ethene linkers . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethene linkers to ethane linkers.
Substitution: The benzoic acid groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and solvents such as dichloromethane.
Major Products
The major products formed from these reactions include quinone derivatives, reduced anthracene compounds, and substituted benzoic acid derivatives .
Scientific Research Applications
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid has several scientific research applications:
Material Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and separation.
Biological Applications: It is explored for its potential use in biological imaging and as a sensor for detecting metal ions.
Industrial Applications: The compound is used in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid involves its ability to participate in π-conjugation and electron transfer processes. The anthracene core acts as an electron donor, while the benzoic acid groups can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the compound’s role in catalysis and sensing applications .
Comparison with Similar Compounds
Similar Compounds
4,4-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: This compound has ethyne linkers instead of ethene linkers, which affects its electronic properties and reactivity.
9,10-Bis(phenylethynyl)anthracene: This compound lacks the benzoic acid groups, making it less versatile in coordination chemistry.
Uniqueness
4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is unique due to its combination of anthracene and benzoic acid moieties, which provide a balance of electronic properties and functional groups for diverse applications. Its ability to form stable complexes with metal ions and participate in electron transfer processes makes it particularly valuable in catalysis and material science .
Properties
Molecular Formula |
C32H22O4 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[2-[10-[2-(4-carboxyphenyl)ethenyl]anthracen-9-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C32H22O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-20H,(H,33,34)(H,35,36) |
InChI Key |
ATNHSEKOZXABDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)C(=O)O)C=CC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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